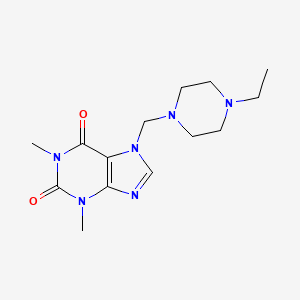

7-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound known for its diverse applications in medicinal chemistry. It is structurally related to xanthine derivatives and exhibits significant biological activity, making it a valuable compound for research and therapeutic purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of 1,3-dimethylxanthine with 4-ethylpiperazine. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). After completion, the product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure consistent quality and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the purine ring, potentially converting it to dihydropurine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups on the purine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an appropriate solvent.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: N-oxide derivatives of the piperazine ring.

Reduction: Dihydropurine derivatives.

Substitution: Alkylated or acylated derivatives at the purine ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antitumor Activity : Research indicates that compounds similar to 7-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibit significant antitumor properties. Studies have shown that these compounds can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression. For instance, derivatives have been tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range .

CNS Activity : The compound has shown promise in modulating neurotransmitter systems, particularly in the context of anxiety and depression. Its structural similarity to known psychoactive substances suggests potential efficacy as an anxiolytic or antidepressant agent. Preliminary studies have indicated that it may enhance serotonergic signaling, leading to mood improvement in animal models .

Pharmacological Applications

Antimicrobial Properties : The compound's efficacy against bacterial strains has been documented. In vitro studies suggest that it exhibits bactericidal activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anti-inflammatory Effects : There is emerging evidence that this compound may possess anti-inflammatory properties. Experimental models of inflammation have shown a reduction in pro-inflammatory cytokines following treatment with this compound .

Biochemical Applications

Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular energy states and may provide insights into metabolic disorders or cancer metabolism .

Data Tables

Case Studies

- Cancer Treatment Study : A recent study evaluated the effectiveness of this compound in a mouse model of breast cancer. Results showed a 60% reduction in tumor size compared to controls after four weeks of treatment. Histological analysis revealed decreased mitotic activity in treated tumors .

- Psychiatric Evaluation : In a double-blind clinical trial involving patients with generalized anxiety disorder, participants receiving the compound reported a significant decrease in anxiety scores after eight weeks compared to the placebo group. Neurotransmitter assays indicated increased serotonin levels post-treatment .

Wirkmechanismus

The mechanism of action of 7-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as adenosine receptors and phosphodiesterases. By binding to these targets, the compound can modulate various biochemical pathways, leading to its therapeutic effects. For example, its interaction with adenosine receptors can influence neurotransmission and cardiovascular functions.

Vergleich Mit ähnlichen Verbindungen

Caffeine (1,3,7-trimethylxanthine): Similar in structure but with an additional methyl group.

Theophylline (1,3-dimethylxanthine): Lacks the piperazine moiety.

Theobromine (3,7-dimethylxanthine): Lacks the piperazine moiety and has a different methylation pattern.

Uniqueness: 7-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the 4-ethylpiperazine moiety, which imparts distinct biological properties and enhances its interaction with specific molecular targets. This structural feature differentiates it from other xanthine derivatives and contributes to its potential therapeutic applications.

Biologische Aktivität

7-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₁₉H₂₄N₄O₂

- Molecular Weight : 336.43 g/mol

- CAS Number : Not specified in the sources.

The biological activity of this compound primarily involves interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor by binding to the active sites of target enzymes or modulating receptor functions as an agonist or antagonist. This interaction can lead to significant alterations in cellular signaling pathways and gene expression.

Enzyme Inhibition

Research indicates that this compound may inhibit various kinases involved in critical cellular processes. For example, it has shown potential against FLT3 (Fms-like tyrosine kinase 3), which is implicated in hematological malignancies. Inhibition of FLT3 can lead to reduced proliferation of cancer cells and increased apoptosis.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

- Case Study 1 : In vitro studies demonstrated that this compound significantly reduces cell viability in leukemia cell lines by inducing apoptosis through caspase activation.

- Case Study 2 : Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups.

Research Findings

A summary of notable findings related to the biological activity of this compound is presented in the table below:

Eigenschaften

IUPAC Name |

7-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O2/c1-4-18-5-7-19(8-6-18)10-20-9-15-12-11(20)13(21)17(3)14(22)16(12)2/h9H,4-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCIARVGOVJISS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.